Tris(2,4-dimethoxyphenyl)methanol Tris(2,4-dimethoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 76832-37-6
VCID: VC4135213
InChI: InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3
SMILES: COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC
Molecular Formula: C25H28O7
Molecular Weight: 440.5

Tris(2,4-dimethoxyphenyl)methanol

CAS No.: 76832-37-6

Cat. No.: VC4135213

Molecular Formula: C25H28O7

Molecular Weight: 440.5

* For research use only. Not for human or veterinary use.

Tris(2,4-dimethoxyphenyl)methanol - 76832-37-6

Specification

CAS No. 76832-37-6
Molecular Formula C25H28O7
Molecular Weight 440.5
IUPAC Name tris(2,4-dimethoxyphenyl)methanol
Standard InChI InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3
Standard InChI Key SBBUIJKOSQBPNN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC
Canonical SMILES COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tris(2,4-dimethoxyphenyl)methanol features a central carbon atom bonded to a hydroxyl group and three aromatic rings, each substituted with methoxy groups at the 2- and 4-positions. The IUPAC name, tris(2,4-dimethoxyphenyl)methanol, reflects this arrangement . The compound’s three-dimensional conformation is influenced by steric hindrance from the methoxy substituents and hydrogen bonding involving the hydroxyl group.

Key Structural Data:

PropertyValue
Molecular FormulaC25H28O7\text{C}_{25}\text{H}_{28}\text{O}_7
Molecular Weight440.49 g/mol
SMILESCOC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC
InChI KeySBBUIJKOSQBPNN-UHFFFAOYSA-N

The methoxy groups enhance solubility in polar organic solvents such as dichloromethane and dimethylformamide, while the aromatic rings contribute to thermal stability .

Physical Properties

Tris(2,4-dimethoxyphenyl)methanol is a crystalline powder with a melting point of 152°C . Its solubility profile and spectral characteristics (e.g., 1H^1\text{H}-NMR, IR) align with those of structurally related triphenylmethanol derivatives, though specific spectroscopic data remain limited in publicly available literature .

Synthesis and Manufacturing

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or hexane, yielding white-to-yellow crystalline solids . Advanced characterization techniques, such as MALDI-ToF mass spectrometry and 1H^1\text{H}-NMR, confirm molecular integrity and substitution patterns .

Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recent Research Developments

Functionalization Strategies

A 2023 study demonstrated the coupling of Tris(2,4-dimethoxyphenyl)methanol with piperazine derivatives to create soluble polymer supports for peptide synthesis . These hybrid materials exhibit enhanced solubility in nonpolar media, enabling efficient solid-phase reactions.

Computational Modeling

Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the hydroxyl group and adjacent methoxy oxygen atoms, stabilizing the molecule’s conformation . This insight could guide the design of derivatives with tailored steric properties.

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